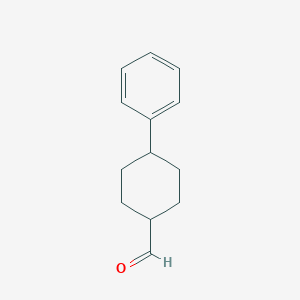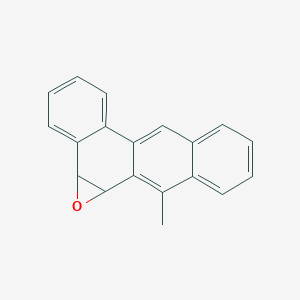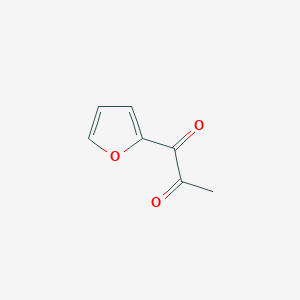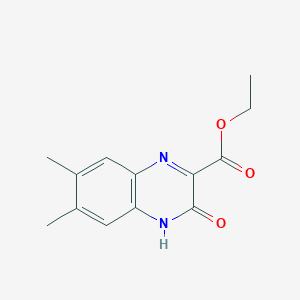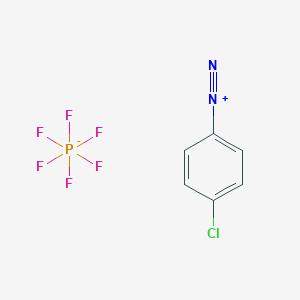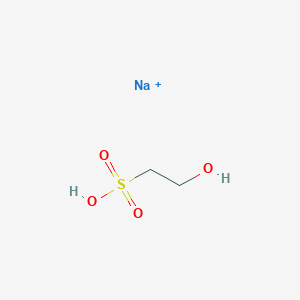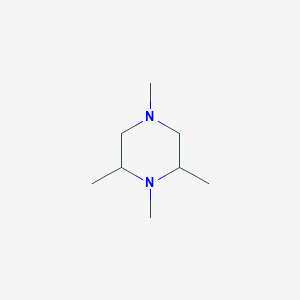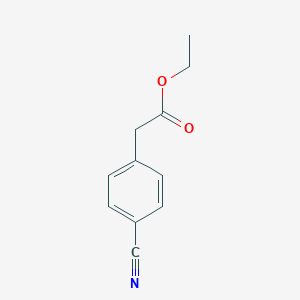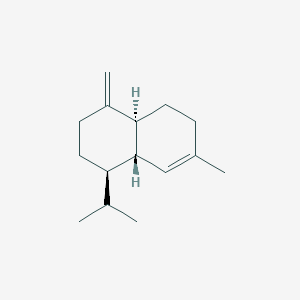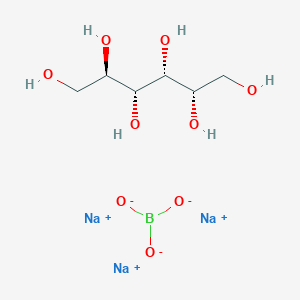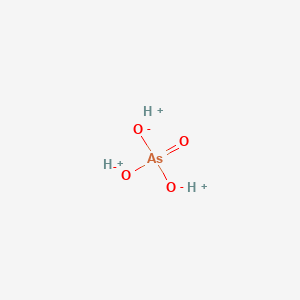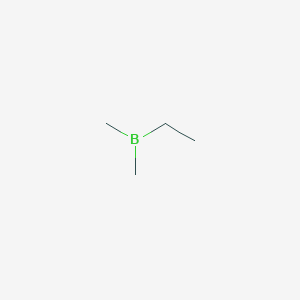
Borane, ethyldimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, ethyldimethyl- is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a pungent odor. This compound is also known as 1,1,1-trimethoxyethane borane or TMEDA-borane. It is a Lewis acid that is used as a reducing agent, a catalyst, and a complexing agent. Borane, ethyldimethyl- is an important compound in synthetic chemistry and has numerous applications in various fields.
Mécanisme D'action
Borane, ethyldimethyl- acts as a Lewis acid and reacts with electron-rich compounds. It donates a pair of electrons to the compound, forming a covalent bond. This reaction is known as a reduction reaction. Borane, ethyldimethyl- is also used as a complexing agent, where it forms a complex with a metal ion. This complexation reaction is important in the synthesis of metal complexes.
Effets Biochimiques Et Physiologiques
Borane, ethyldimethyl- is not used in biochemical or physiological studies. It is a synthetic compound that is only used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Borane, ethyldimethyl- has several advantages in laboratory experiments. It is a highly reactive reducing agent that is used in the reduction of various compounds. It is also a versatile catalyst that can be used in several reactions. However, borane, ethyldimethyl- is a highly reactive compound that can be dangerous if not handled properly. It is a pyrophoric compound that can ignite spontaneously in air.
Orientations Futures
There are several future directions for the use of borane, ethyldimethyl-. One potential application is in the synthesis of boron-containing compounds for use in materials science. Borane, ethyldimethyl- can also be used in the synthesis of metal complexes for use in catalysis and materials science. Another potential application is in the development of new reducing agents for use in organic synthesis. Overall, borane, ethyldimethyl- is an important compound in scientific research, and its potential applications are vast.
Méthodes De Synthèse
Borane, ethyldimethyl- can be synthesized by reacting borane with ethyldimethylamine. The reaction takes place at room temperature and yields the desired product in high yield. The synthesis of borane, ethyldimethyl- is a simple and efficient process that is widely used in laboratories.
Applications De Recherche Scientifique
Borane, ethyldimethyl- is an important compound in scientific research. It is used as a reducing agent in organic synthesis. It is also used as a catalyst in various reactions, such as the reduction of ketones and aldehydes. Borane, ethyldimethyl- is also used as a complexing agent in the synthesis of metal complexes. It is an important reagent in the preparation of boron-containing compounds.
Propriétés
Numéro CAS |
1113-22-0 |
|---|---|
Nom du produit |
Borane, ethyldimethyl- |
Formule moléculaire |
C4H11B |
Poids moléculaire |
69.94 g/mol |
Nom IUPAC |
ethyl(dimethyl)borane |
InChI |
InChI=1S/C4H11B/c1-4-5(2)3/h4H2,1-3H3 |
Clé InChI |
QOROTCSPKMPOQB-UHFFFAOYSA-N |
SMILES |
B(C)(C)CC |
SMILES canonique |
B(C)(C)CC |
Synonymes |
Ethyldimethylborane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



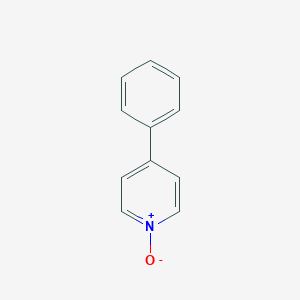
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
